

Comparative Analysis of Enzyme Activity on Modified vs. Unmodified Histone H2A (1-20)

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Compound of Interest		
Compound Name:	Histone H2A (1-20)	
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A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic modulation of the N-terminal tail of histone H2A.

The N-terminal tail of histone H2A is a critical hub for post-translational modifications (PTMs) that play a pivotal role in regulating chromatin structure and function. These modifications, dynamically added and removed by a host of enzymes, influence a wide array of cellular processes, including gene transcription, DNA repair, and cell cycle progression. Understanding the substrate specificity and kinetic parameters of the enzymes that act upon this region is crucial for deciphering the intricate language of the histone code and for the development of targeted therapeutics. This guide provides a comparative analysis of enzymatic activity on both unmodified and modified versions of the H2A (1-20) peptide, offering valuable insights for researchers in epigenetics and drug discovery.

Data Presentation: Enzyme Kinetics on H2A (1-20) Peptides

The following tables summarize the available quantitative data for the activity of various histone-modifying enzymes on unmodified and modified H2A (1-20) peptides. These peptides serve as model substrates to dissect the impact of specific PTMs on enzyme recognition and catalytic efficiency.



Enzyme Class	Enzyme	Substrate	Modificatio n	Kinetic Parameters	Reference
Histone Methyltransfe rase	PRMT5/MEP 50	H2A (1-20)	Unmodified	K_m and _k_cat values not specified for the peptide, but activity is observed. Full-length H2A is a preferred substrate over the peptide.	[1][2][3]
SETD6	H2A (1-50)	Unmodified	Methylates lysine residues within a GK motif. Specific kinetic data for the (1-20) peptide is not available.	[4]	
Histone Acetyltransfer ase	GCN5	H3 (1-20)	Unmodified	_K_m and _k_cat values are available for the H3 peptide, suggesting a potential for H2A peptide acetylation, though	[5][6]



				specific data is lacking.	
p300/CBP	H3 (1-21)	Unmodified	Known to acetylate H2A. Kinetic studies have been performed on H3 peptides, but specific data for H2A (1-20) is not readily available.	[7]	
HAT1	H4 (1-20)	Unmodified	Prefers H4 as a substrate but has been shown to acetylate H2A at Lys5. Kinetic parameters for H2A (1-20) are not specified.	[8][9]	
Histone Deacetylase	HDAC1	H2BK5ac	Acetylated	Kinetic rate constants have been determined for HDAC1 on various acetylated histone peptides, but specific data for H2A(1-	[10]



				20)K5ac is not provided in the search results.	
SIRT1	-	-	Known to deacetylate histones, but specific kinetic data on acetylated H2A (1-20) is not available.	[11][12]	
Histone Demethylase	LSD1/KDM1 A	H3K4me2 (1- 21)	Dimethylated	Apparent K_m and _k_cat values have been determined for the H3 peptide. While LSD1 acts on H3, its activity on methylated H2A peptides is not detailed in the provided results.	[13]

Note: The available literature provides more extensive kinetic data for enzymes acting on histone H3 and H4 peptides. While many of these enzymes are known to also modify H2A, specific comparative kinetic data on the H2A (1-20) fragment is less prevalent in the public domain. The data presented here is based on the closest available information and highlights the need for further quantitative studies on H2A-specific enzyme-substrate interactions.



Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme activities. Below are generalized protocols for key in vitro enzyme assays that can be adapted for the H2A (1-20) peptide.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for measuring the activity of HATs such as p300/CBP or GCN5 on H2A (1-20) peptides.

Materials:

- Recombinant HAT enzyme (e.g., p300, GCN5)
- Unmodified H2A (1-20) peptide substrate
- Modified H2A (1-20) peptide substrate (e.g., with pre-existing methylation)
- [3H]-Acetyl-Coenzyme A
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- P81 phosphocellulose paper
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare reaction mixtures containing HAT assay buffer, H2A (1-20) peptide (unmodified or modified), and recombinant HAT enzyme.
- Initiate the reaction by adding [3H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).



- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
- Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the enzyme activity based on the amount of [3H]-acetyl incorporated into the peptide over time.

In Vitro Histone Deacetylase (HDAC) Assay

This protocol outlines a method for measuring the activity of HDACs like HDAC1 or SIRT1 on an acetylated H2A (1-20) peptide.

Materials:

- Recombinant HDAC enzyme (e.g., HDAC1, SIRT1)
- Acetylated H2A (1-20) peptide substrate (e.g., H2A(1-20)K5ac)
- For SIRT1, NAD+ is required as a cofactor.
- HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., containing a trypsin-like protease)
- Fluorogenic substrate for the developer (e.g., Boc-Lys(Ac)-AMC)
- 96-well microplate
- Fluorescence plate reader

Procedure:



- Prepare reaction mixtures in a 96-well microplate containing HDAC assay buffer, acetylated H2A (1-20) peptide, and recombinant HDAC enzyme. For SIRT1, include NAD+ in the reaction.
- Incubate the reaction at 37°C for a defined period.
- Stop the reaction and initiate the developer reaction by adding the developer solution and the fluorogenic substrate. The developer cleaves the deacetylated lysine from the fluorogenic substrate, releasing the fluorophore.
- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Determine enzyme activity by comparing the fluorescence of sample wells to a standard curve of the free fluorophore.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol provides a framework for assessing the activity of HMTs like PRMT5 or SETD6 on H2A (1-20) peptides.

Materials:

- Recombinant HMT enzyme (e.g., PRMT5/MEP50, SETD6)
- Unmodified H2A (1-20) peptide substrate
- Modified H2A (1-20) peptide substrate (e.g., with pre-existing acetylation)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- P81 phosphocellulose paper
- Scintillation fluid
- Scintillation counter

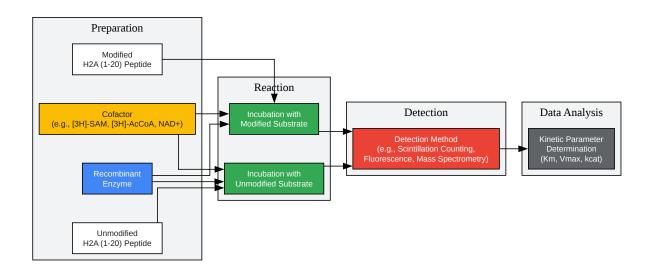


Procedure:

- Set up reaction mixtures containing HMT assay buffer, H2A (1-20) peptide (unmodified or modified), and recombinant HMT enzyme.
- Start the reaction by adding [3H]-SAM.
- Incubate the reactions at 30°C for a specified time.
- Terminate the reactions by spotting the mixture onto P81 phosphocellulose paper.
- Wash the P81 paper with a suitable wash buffer (e.g., 0.5% (v/v) phosphoric acid) to remove unreacted [3H]-SAM.
- Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the HMT activity based on the amount of [3H]-methyl groups transferred to the peptide.

Mandatory Visualizations Experimental Workflow for In Vitro Enzyme Activity Assay



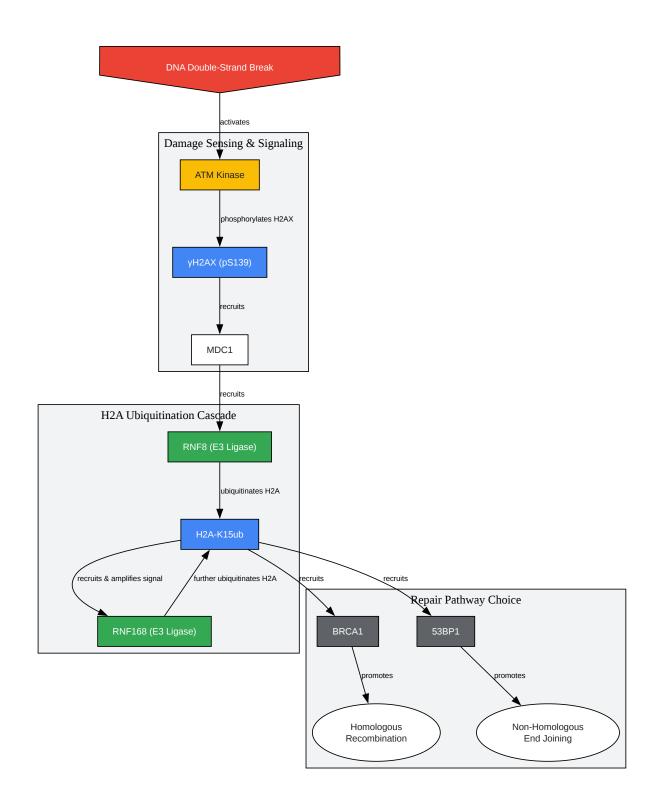


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Caption: A generalized workflow for in vitro enzyme activity assays on H2A (1-20) peptides.

Signaling Pathway: H2A Ubiquitination in the DNA Damage Response



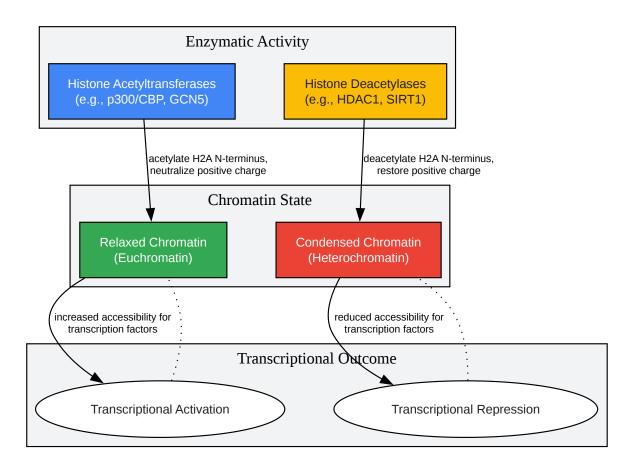


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Caption: H2A ubiquitination is a key signaling event in the DNA double-strand break response pathway.[14][15][16][17][18]

Signaling Pathway: H2A Acetylation in Transcriptional Regulation



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Caption: H2A acetylation and deacetylation dynamically regulate chromatin structure and gene expression.

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